molecular formula C21H20N6O B2941155 6-{5-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile CAS No. 2415511-07-6

6-{5-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile

Cat. No.: B2941155
CAS No.: 2415511-07-6
M. Wt: 372.432
InChI Key: HHJLIRNDAJDHJI-UHFFFAOYSA-N
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Description

6-{5-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile is a complex organic compound that features a benzodiazole moiety, a pyrrolopyrrole core, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{5-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole intermediate, followed by the formation of the pyrrolopyrrole core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-{5-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

6-{5-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{5-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The benzodiazole moiety can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.

    Benzothiazole derivatives: Exhibiting diverse biological activities such as anticancer and antimicrobial effects.

    Indole derivatives: Investigated for their potential therapeutic applications, including anti-inflammatory and analgesic activities.

Uniqueness

6-{5-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-[5-[2-(benzimidazol-1-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c22-7-15-5-6-20(23-8-15)25-9-16-11-26(12-17(16)10-25)21(28)13-27-14-24-18-3-1-2-4-19(18)27/h1-6,8,14,16-17H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJLIRNDAJDHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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